N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) is a widely used reagent in analytical chemistry, particularly for the quantitative analysis of nitrate and nitrite in water samples . This application leverages NEDD's ability to undergo a diazonium coupling reaction with nitrite ions (NO2-) in the presence of an acidic solution . This reaction produces a highly colored azo compound, whose intensity is directly proportional to the concentration of nitrite present . The absorbance of the colored solution can then be measured using a spectrophotometer to determine the concentration of nitrite in the sample .
Beyond nitrate and nitrite analysis, NEDD has found applications in various fields of scientific research, including:
NEDD possesses a key functional group structure consisting of an aromatic naphthyl ring linked to an ethylenediamine moiety containing two amine groups. The presence of two hydrochloric acid molecules (HCl) makes it a dihydrochloride salt (refer to Figure 1). The amine groups can participate in various chemical reactions due to their lone pairs of electrons, while the aromatic ring contributes to the stability of the molecule [].
NEDD plays a crucial role in the colorimetric detection of nitrites through a diazonium coupling reaction [, ]. Here's a breakdown of the reaction sequence:
The sample containing nitrite ions (NO2-) is first neutralized and then treated with dilute hydrochloric acid (HCl) at 0-5°C to convert nitrite to nitrous acid (HNO2) [].
NEDD reacts with nitrous acid to form a diazonium salt, an intermediate with a highly reactive diazonium ion (N=N+).
C10H7NHCH2CH2NH2 • 2HCl (NEDD) + 2HNO2 → C10H7N=N+ + 2H2O + 2HCl (diazonium salt) []
Irritant